



Application Notes and Protocols for Flow Cytometry Analysis Following NLG802 Treatment

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Compound of Interest		
Compound Name:	NLG802	
Cat. No.:	B15573847	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLG802 is an orally bioavailable prodrug of indoximod, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[1][2] The IDO1 pathway is a critical mechanism of immune suppression exploited by tumors to evade immune-mediated destruction.[3] IDO1 catalyzes the degradation of the essential amino acid tryptophan into kynurenine.[1] Elevated kynurenine levels and tryptophan depletion in the tumor microenvironment suppress the proliferation and function of effector immune cells, such as T cells and Natural Killer (NK) cells, while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][3]

NLG802, by converting to indoximod, blocks this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses.[1] This makes it a promising candidate for cancer immunotherapy, often evaluated in combination with other modalities like checkpoint inhibitors.[3] Flow cytometry is an indispensable tool for elucidating the immunological effects of **NLG802** treatment, enabling detailed characterization and quantification of various immune cell populations and their functional status.

These application notes provide detailed protocols for multi-parameter flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from





subjects treated with NLG802.

Key Immune Cell Populations and Expected Effects of NLG802

The following table summarizes the key immune cell populations to be analyzed by flow cytometry following **NLG802** treatment and the anticipated immunological effects.



Immune Cell Population	Key Markers for Identification	Expected Effect of NLG802 Treatment	Rationale
CD4+ Helper T Cells	CD3+, CD4+	Increased proliferation and activation. Skewing from Treg towards Th1 phenotype.	IDO1 inhibition reverses tryptophan depletion, which is critical for T cell proliferation. Reduced kynurenine levels can alter T cell differentiation pathways.[4]
CD8+ Cytotoxic T Lymphocytes (CTLs)	CD3+, CD8+	Increased proliferation, activation, and cytotoxic potential (e.g., increased Granzyme B, Perforin).	Restoration of tryptophan levels and reduction of immunosuppressive kynurenine directly supports CTL proliferation and effector function.[4]
Regulatory T Cells (Tregs)	CD3+, CD4+, CD25high, FOXP3+	Decreased frequency and/or suppressive function.	The IDO1 pathway is known to promote the differentiation and function of Tregs. Inhibition of this pathway is expected to reduce their prevalence.[1]
Natural Killer (NK) Cells	CD3-, CD56+	Increased activation and cytotoxicity.	Kynurenine can suppress NK cell function. NLG802 treatment is expected to restore NK cell activity by reducing kynurenine levels.[5]



Dendritic Cells (DCs)	Lin-, HLA-DR+, CD11c+	Increased maturation (upregulation of CD80, CD86).	IDO1 expression in DCs contributes to an immunosuppressive phenotype. Inhibition can promote DC maturation and their ability to prime antitumor T cell responses.[2]
Myeloid-Derived Suppressor Cells (MDSCs)	Human: Lin-, HLA- DR-/low, CD11b+, CD33+ Mouse: CD11b+, Gr-1+	Decreased frequency and/or suppressive function.	The IDO1 pathway can contribute to the expansion and suppressive activity of MDSCs.[1]

Experimental Protocols Protocol 1: Immunophenotyping of T Cell Subsets

This protocol is designed for the comprehensive analysis of major T lymphocyte subsets from PBMCs or TILs.

Materials:

- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies (see table below)
- Live/Dead dye (e.g., Propidium Iodide, DAPI, or fixable viability dye)
- Intracellular Staining Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)
- Flow cytometer



Antibody Panel for T Cell Subset Analysis:

Marker	Fluorochrome	Purpose
Live/Dead Dye	e.g., FITC	Exclusion of dead cells
CD3	e.g., BUV395	Pan T cell marker
CD4	e.g., PE	Helper T cell marker
CD8	e.g., BUV737	Cytotoxic T cell marker
CD25	e.g., PE-Cy7	Treg and activated T cell marker
CD127	e.g., Alexa 647	To distinguish Tregs (CD127low)
FOXP3	e.g., APC	Treg lineage-defining transcription factor
CD45RO	e.g., PerCP-Cy5.5	Memory T cell marker
CCR7	e.g., BV421	Naive and central memory T cell marker
HLA-DR	e.g., BV650	Activation marker
Ki-67	e.g., BV786	Proliferation marker

Procedure:

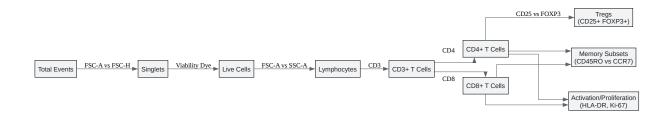
- Sample Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using tumor tissue, prepare a single-cell suspension of TILs using established protocols.
- Surface Staining: a. Resuspend up to 1 x 106 cells in 100 μL of FACS buffer. b. Add the live/dead dye according to the manufacturer's protocol. Incubate in the dark. c. Wash the cells with FACS buffer. d. Add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD45RO, CCR7, HLA-DR). e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.



- Intracellular Staining (for FOXP3 and Ki-67): a. Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions. b. Add the intracellular antibodies (FOXP3, Ki-67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells with permeabilization buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
 Collect a sufficient number of events for robust statistical analysis.

Data Analysis and Gating Strategy:

A hierarchical gating strategy should be employed. An example is provided in the Graphviz diagram below.



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Caption: Gating strategy for T cell subset analysis.

Protocol 2: Analysis of NK Cell Activation

This protocol focuses on identifying NK cells and assessing their activation status.

Materials:

As in Protocol 1



• Fluorochrome-conjugated antibodies (see table below)

Antibody Panel for NK Cell Analysis:

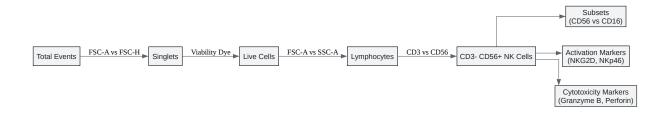
Marker	Fluorochrome	Purpose
Live/Dead Dye	e.g., FITC	Exclusion of dead cells
CD3	e.g., APC-H7	Exclusion of T cells
CD56	e.g., PE	Pan NK cell marker
CD16	e.g., PerCP-Cy5.5	Distinguishes CD56bright and CD56dim subsets
NKG2D	e.g., APC	Activating receptor
NKp46	e.g., PE-Cy7	Activating receptor
Granzyme B	e.g., Alexa Fluor 488	Cytotoxic granule content
Perforin	e.g., Alexa Fluor 647	Cytotoxic granule content

Procedure:

Follow the same general procedure as Protocol 1, including surface and intracellular staining steps, using the antibody panel specified above.

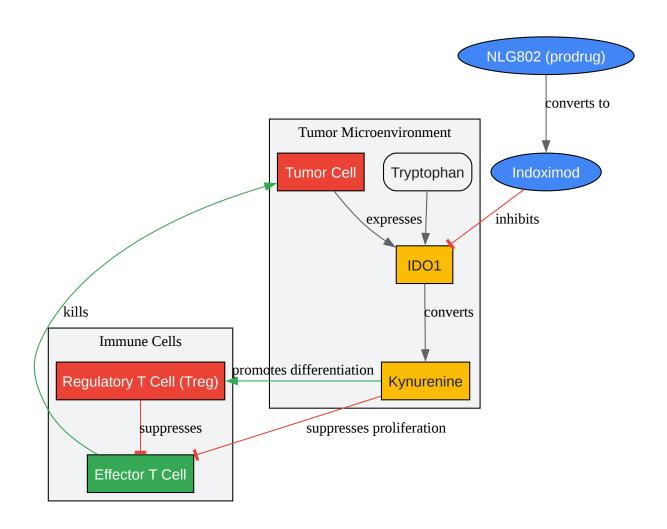
Data Analysis and Gating Strategy:











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